molecular formula C10H9NO4 B1625983 6-Ethoxy-2-nitrobenzofuran CAS No. 67073-93-2

6-Ethoxy-2-nitrobenzofuran

Cat. No.: B1625983
CAS No.: 67073-93-2
M. Wt: 207.18 g/mol
InChI Key: QJSDELSYYAAUMT-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Heterocyclic System in Organic Synthesis

The benzofuran heterocyclic system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a prominent scaffold in the fields of organic and medicinal chemistry. oup.comnih.govrsc.org First synthesized by Perkin in 1870, benzofuran and its derivatives have since been identified in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. oup.comsciencepub.net The structural framework of benzofuran is a cornerstone for many medicinally important organic compounds, with derivatives showing therapeutic potential against various diseases. oup.com

The versatility of the benzofuran ring system makes it a valuable building block for the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net Its presence in many bioactive small molecules has led to it being considered a "privileged structure" in medicinal chemistry. oup.com The development of novel and efficient synthetic methods to construct the benzofuran nucleus is an active area of research, with strategies including transition-metal-catalyzed reactions, acid- or base-catalyzed cyclizations, and visible-light-mediated syntheses. oup.comsciencepub.net The functionalization of the benzofuran core allows for the fine-tuning of its chemical and biological properties, leading to a diverse array of applications. oup.com

Overview of Nitrobenzofurans in Synthetic Organic Chemistry

Nitrobenzofurans, which are benzofuran derivatives bearing a nitro group (-NO₂), are particularly important intermediates in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the benzofuran scaffold. bldpharm.comgoogle.com This electronic modification enhances the reactivity of the molecule in various chemical transformations.

Specifically, the nitro group in 2-nitrobenzofurans activates the heterocyclic ring, making it susceptible to nucleophilic attack and facilitating a range of cycloaddition reactions. unife.itscielo.org.mx These reactions are powerful tools for the construction of complex, polycyclic heterocyclic frameworks that are often found in biologically active molecules. unife.it The dearomative cycloaddition of 2-nitrobenzofurans has emerged as a significant strategy for building intricate molecular architectures containing the 2,3-dihydrobenzofuran (B1216630) core. oup.com Furthermore, the nitro group can serve as a versatile synthetic handle, capable of being transformed into other functional groups, such as amino groups, through reduction. bldpharm.comresearchgate.net This allows for further molecular diversification and the synthesis of a wide array of substituted benzofuran derivatives.

Recent research has demonstrated the utility of 2-nitrobenzofurans in various catalytic asymmetric dearomative cycloaddition reactions, highlighting their importance in modern synthetic methodology for creating chiral polycyclic compounds. bldpharm.comresearchgate.net

Structural Context of 6-Ethoxy-2-nitrobenzofuran within Benzofuran Scaffolds

This compound is a substituted benzofuran that features two key functional groups which dictate its chemical behavior: a nitro group at the 2-position and an ethoxy group at the 6-position. The molecular formula of this compound is C₁₀H₉NO₄, and it has a molecular weight of 207.18 g/mol . chemicalbook.comehu.eus

The 2-nitro group is a powerful electron-withdrawing group, which, as previously discussed, activates the furan ring for nucleophilic attack and cycloaddition reactions. This makes the C2-C3 double bond of the furan moiety highly susceptible to reactions that can break the aromaticity of the furan ring to form new cyclic structures.

The specific placement of these two opposing electronic groups—an electron-withdrawing group on the furan ring and an electron-donating group on the benzene ring—creates a unique electronic environment within this compound. This distinct electronic profile makes it a valuable substrate in specialized synthetic applications, particularly in the construction of complex heterocyclic systems. For instance, this compound has been utilized as a reactant in dearomative (3+2) cycloaddition reactions to produce benzofuro[3,2-b]indol-3-one derivatives. mdpi.com In these reactions, the substituents on the benzofuran ring, including the 6-ethoxy group, are well-tolerated, leading to the formation of the desired complex products in good yields. rsc.orgmdpi.com

Interactive Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
Chemical Name This compound chemicalbook.comehu.eus
CAS Number 67073-93-2 chemicalbook.commdpi.com
Molecular Formula C₁₀H₉NO₄ chemicalbook.comehu.eus
Molecular Weight 207.18 g/mol chemicalbook.comehu.eus
Canonical SMILES CCOC1=CC2=C(C=C1)C=C(O2)N+[O-] researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67073-93-2

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

6-ethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3

InChI Key

QJSDELSYYAAUMT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-]

Origin of Product

United States

Q & A

Q. How do steric and electronic effects of the ethoxy group impact the photostability of this compound?

  • Methodological Answer : UV-Vis spectroscopy tracks degradation under controlled light exposure. Ethoxy’s electron-donating nature may stabilize excited states, delaying photodegradation. Compare with methoxy or chloro analogs to isolate electronic vs. steric contributions .

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